N-(cyclohexylmethyl)cyclopropanesulfonamide
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Overview
Description
N-(cyclohexylmethyl)cyclopropanesulfonamide is an organic compound that features a cyclohexylmethyl group attached to a cyclopropanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)cyclopropanesulfonamide typically involves the reaction of cyclohexylmethylamine with cyclopropanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexylmethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclopropanesulfonamide moiety.
Reduction: Reduced forms of the cyclopropanesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(cyclohexylmethyl)cyclopropanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexylmethylone: A substituted cathinone derivative with stimulant effects.
Cyclopropanesulfonamide: A simpler analog without the cyclohexylmethyl group.
N-(2-morpholinoethyl)carbodiimide: Used in peptide synthesis and as a coupling reagent.
Uniqueness
N-(cyclohexylmethyl)cyclopropanesulfonamide is unique due to its combination of a cyclohexylmethyl group and a cyclopropanesulfonamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
N-(cyclohexylmethyl)cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c12-14(13,10-6-7-10)11-8-9-4-2-1-3-5-9/h9-11H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMXPUFIJRRZDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNS(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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